molecular formula C5H7N3O B15303094 2-Amino-1-(1H-pyrazol-3-yl)ethanone

2-Amino-1-(1H-pyrazol-3-yl)ethanone

Cat. No.: B15303094
M. Wt: 125.13 g/mol
InChI Key: DSWDYAILKBBAGZ-UHFFFAOYSA-N
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Description

2-amino-1-(1H-pyrazol-3-yl)ethan-1-one is a heterocyclic compound that contains both an amino group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1H-pyrazol-3-yl)ethan-1-one typically involves the reaction of pyrazole derivatives with appropriate amine precursors. One common method involves the condensation of 3-pyrazolecarboxaldehyde with an amine under acidic or basic conditions to form the desired product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of 2-amino-1-(1H-pyrazol-3-yl)ethan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1H-pyrazol-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-1-(1H-pyrazol-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-(1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(1H-pyrazol-1-yl)ethan-1-one
  • 2-amino-1-(1H-pyrazol-4-yl)ethan-1-one
  • 2-amino-1-(1H-pyrazol-5-yl)ethan-1-one

Uniqueness

2-amino-1-(1H-pyrazol-3-yl)ethan-1-one is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

2-amino-1-(1H-pyrazol-5-yl)ethanone

InChI

InChI=1S/C5H7N3O/c6-3-5(9)4-1-2-7-8-4/h1-2H,3,6H2,(H,7,8)

InChI Key

DSWDYAILKBBAGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C(=O)CN

Origin of Product

United States

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